molecular formula C24H18ClNO4S B2539889 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-65-9

4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No. B2539889
CAS RN: 343373-65-9
M. Wt: 451.92
InChI Key: BDFCZICDKMTAGF-UHFFFAOYSA-N
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Description

“4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” is a chemical compound . It is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of similar compounds has been studied in the literature . For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .


Molecular Structure Analysis

The molecular formula of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” is C24H18ClNO4S . Its molecular weight is 451.92 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” are not explicitly mentioned in the search results .

Scientific Research Applications

Experimental and Theoretical Studies

A study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate explored its molecular and chemical properties through experimental techniques like XRD, FT-IR, UV–Vis, and NMR, along with theoretical DFT calculations. This comprehensive analysis provided insights into its electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors, suggesting potential applications in material science and molecular engineering (Gültekin et al., 2020).

Hydrolytic Transformations

The hydrolytic transformations of certain derivatives have been studied, revealing pathways to synthesize N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. This process underlines the compound's utility in the synthesis of complex organic molecules, which can be pivotal for pharmaceutical research and development (Rudyakova et al., 2006).

Fluorescent Materials and Probes

2,6-Bis(arylsulfonyl)anilines, through the synthesis involving various thiolates, have shown high fluorescence emissions in solid states. Their well-defined intramolecular hydrogen bonds enable fluorescence enhancement and improved photostability, suggesting applications as solid-state fluorescence materials and in the development of turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).

Chemical Synthesis and Catalysis

The synthesis of β-Naphthyl acetate catalyzed by aminosulfonic acid represents a method with significant efficiency, showcasing the compound's role in facilitating organic reactions. This finding underscores its potential application in catalysis and synthetic organic chemistry, where high yields and shorter reaction times are constantly sought after (Wang Qiao, 2006).

Antihypertensive Agents

In the realm of medicinal chemistry, derivatives of 1-naphthyl and 4-biphenyl in 2,4,5-trisubstituted-1H-imidazoles have been synthesized and evaluated for their antibacterial and antifungal properties. This exploration contributes to the ongoing search for new antihypertensive α-blocking agents, indicating the compound's relevance in drug discovery and pharmacological research (Sawant et al., 2011).

Safety and Hazards

The safety and hazards of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” are not explicitly mentioned in the search results .

Future Directions

The future directions of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” are not explicitly mentioned in the search results .

properties

IUPAC Name

(4-chloronaphthalen-1-yl) 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4S/c25-22-15-16-23(21-14-8-7-13-20(21)22)30-24(27)17-26(18-9-3-1-4-10-18)31(28,29)19-11-5-2-6-12-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFCZICDKMTAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)OC2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate

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